molecular formula C19H13N3OS B11475338 [3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone

[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No.: B11475338
M. Wt: 331.4 g/mol
InChI Key: ASLJCHWKJULZAH-UHFFFAOYSA-N
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Description

2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups and heterocyclic structure.

Properties

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C19H13N3OS/c20-16-14-6-7-15(12-8-10-21-11-9-12)22-19(14)24-18(16)17(23)13-4-2-1-3-5-13/h1-11H,20H2

InChI Key

ASLJCHWKJULZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N

Origin of Product

United States

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